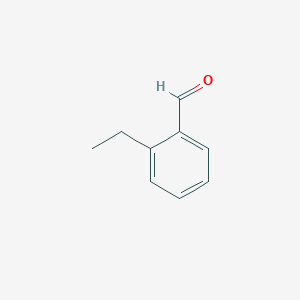

2-Ethylbenzaldehyde

説明

Contextualization within Ortho-Substituted Benzaldehyde (B42025) Chemistry

2-Ethylbenzaldehyde belongs to the class of ortho-substituted benzaldehydes, where a substituent is located on the carbon atom adjacent to the aldehyde group (-CHO). byjus.com The defining characteristic of these molecules is the "ortho effect," where the proximity of the substituent to the reaction center introduces significant steric and electronic consequences not observed in their meta- or para-isomers. ias.ac.inwikipedia.org

The ethyl group in this compound exerts a notable steric effect. cdnsciencepub.com It can physically hinder the approach of reagents to the aldehyde carbonyl group, influencing the stereochemical outcome of reactions. cdnsciencepub.com Furthermore, this steric hindrance can force the aldehyde group to twist out of the plane of the benzene (B151609) ring, which in turn disrupts the π-conjugation between the carbonyl group and the aromatic system. wikipedia.org This altered conformation affects the molecule's electronic properties and reactivity. For instance, the oxidation of ortho-substituted benzaldehydes is subject to steric hindrance by the ortho-substituents. ias.ac.in

Electronically, the ethyl group is a weak electron-donating group through induction, which can slightly modulate the electrophilicity of the carbonyl carbon. The interplay of these steric and electronic factors makes this compound a unique building block, with reactivity that can be finely tuned in complex synthetic pathways. acs.org

Historical Perspective on the Discovery and Initial Synthetic Routes of this compound

While a singular "discovery" of this compound is not prominently documented, its synthesis falls within the broader historical development of methods for producing alkyl-substituted aromatic aldehydes. Early and classical methods for synthesizing such compounds include:

Friedel-Crafts Acylation followed by reduction: This would involve the acylation of ethylbenzene (B125841) to form 2-ethylacetophenone, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde.

Gattermann-Koch Reaction: This method could introduce an aldehyde group onto ethylbenzene, though it typically favors para-substitution.

Sommelet Reaction: The reaction of 2-ethylbenzyl halide with hexamine can yield this compound.

More contemporary and efficient methods have since been developed. A common laboratory and potential industrial scale synthesis involves the lithiation of an ortho-halogenated ethylbenzene, such as 1-bromo-2-ethylbenzene, followed by formylation with a reagent like N,N-dimethylformamide (DMF). researchgate.net This approach offers high regioselectivity and good yields. Another modern strategy involves the palladium-catalyzed C(sp³)–H arylation of 2-methylbenzaldehydes, demonstrating advanced methods for creating such structures. researchgate.netresearchgate.net

Significance of this compound as a Synthon in Organic Synthesis

A synthon is a conceptual building block used by chemists to plan the synthesis of more complex molecules. This compound serves as a versatile synthon in a variety of synthetic applications, owing to its reactive aldehyde group and the steric influence of its ortho-ethyl substituent.

Key applications include:

Pharmaceutical and Agrochemical Synthesis: It is a precursor for potential antibacterial agents. sigmaaldrich.comsigmaaldrich.com The aldehyde can undergo condensation reactions or be used in multi-component reactions to build heterocyclic scaffolds common in medicinal chemistry.

Fluorescent Dye Synthesis: this compound is a crucial reactant in the synthesis of BODIPY (boron-dipyrromethene) dyes. sigmaaldrich.comsigmaaldrich.com These dyes are highly valued for their sharp absorption and emission peaks, high fluorescence quantum yields, and chemical stability, making them useful as fluorescent sensors and in biological imaging. nih.govresearchgate.netusask.ca The aldehyde condenses with pyrrole (B145914) derivatives to form the core dipyrromethene structure, which is then complexed with boron difluoride. amazonaws.com

Asymmetric Synthesis: The compound participates in asymmetric addition reactions, where the ortho-ethyl group can help direct the stereochemical outcome, leading to the formation of chiral molecules. sigmaaldrich.comsigmaaldrich.com

Materials Science: It is used in condensation reactions with compounds like phenylenediamine or aminothiophenol, often catalyzed by nanocrystals, to create larger conjugated systems with potential applications in materials science. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories and Emergent Areas in this compound Chemistry

Current research continues to uncover new roles and applications for this compound, moving beyond its traditional use as a synthetic intermediate.

One emergent area is its role in chemical ecology. Research has identified this compound as a naturally occurring volatile organic compound (VOC) in plants such as Osmanthus fragrans and Sauromatum venosum. np-mrd.orgnih.gov This natural occurrence highlights its potential role in plant-insect interactions and other ecological processes.

Another significant research trajectory is its application in advanced C-H activation and functionalization reactions. researchgate.net The C(sp³)–H bonds on the ethyl group are targets for regioselective arylation, allowing for the synthesis of complex 2-benzylbenzaldehyde (B2445370) derivatives. researchgate.net These reactions, often utilizing transient directing groups, represent a frontier in organic synthesis, enabling the construction of intricate molecular architectures from simple precursors. researchgate.net

Furthermore, derivatives of this compound are being explored in the development of new medical imaging agents. For instance, it has been used as a reactant in the synthesis of potential PET (Positron Emission Tomography) imaging agents for SKCa (small conductance Ca2+-activated K+) channels, which are important targets in neuroscience and cardiology. sigmaaldrich.com These modern applications underscore the enduring relevance of this compound as a valuable and versatile chemical compound in contemporary research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBHJYRDKBGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177470 | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22927-13-5 | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylbenzaldehyde and Its Structural Analogues

Evolution of Classical Synthetic Pathways

The traditional synthesis of 2-ethylbenzaldehyde has relied on foundational reactions in organic chemistry. These methods, while effective, often involve harsh conditions and can lack the selectivity desired in modern chemical manufacturing.

Oxidation of 2-Ethylbenzyl Alcohol and Related Precursors

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis, and the preparation of this compound from 2-ethylbenzyl alcohol is a classic example. ontosight.ai This approach involves the use of various oxidizing agents to effect the conversion. The primary challenge in this synthesis is to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid.

A range of reagents has been employed for this purpose. For instance, manganese dioxide (MnO₂) is a mild oxidizing agent that can be used for the oxidation of benzylic alcohols. ucl.ac.uk Another common method involves the use of potassium bromate (B103136) (KBrO₃) in the presence of a cerium(III) chloride (CeCl₃·7H₂O) catalyst system in wet acetonitrile. asianpubs.org This system has been shown to be effective for the oxidation of various benzylic alcohols to their corresponding aldehydes in high yields. asianpubs.org

The oxidation of related precursors, such as 2-ethyltoluene, represents another classical pathway. The degradation of o-xylene, a close structural analogue, is known to proceed through o-methylbenzyl alcohol and then o-methylbenzaldehyde, indicating that selective oxidation of the ethyl group in 2-ethyltoluene is a viable, albeit challenging, route. ethz.ch

Table 1: Classical Oxidation Reactions for this compound Synthesis

| Precursor | Oxidizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Ethylbenzyl Alcohol | MnO₂ | Dichloromethane | Room Temperature | ~92% ucl.ac.uk |

| 2-Methylbenzyl Alcohol | KBrO₃/CeCl₃·7H₂O | Acetonitrile/Water | Reflux | High asianpubs.org |

Note: Data is representative of benzylic alcohol oxidations and may be analogous for 2-ethylbenzyl alcohol.

Reimer-Tiemann and Gattermann Formylations in the Context of 2-Ethylbenzene Reactivity

The direct introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, provides a direct route to aromatic aldehydes. Two classical named reactions, the Reimer-Tiemann and Gattermann formylations, have been explored for this purpose.

The Reimer-Tiemann reaction is typically used for the ortho-formylation of phenols. byjus.comwikipedia.org It involves the reaction of a phenol (B47542) with chloroform (B151607) (CHCl₃) in a basic solution. byjus.comwikipedia.orgrecnotes.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. byjus.comwikipedia.org While highly effective for phenols, its application to non-activated arenes like 2-ethylbenzene is not a standard procedure due to the electron-rich nature required for the aromatic ring to be attacked by the electrophilic dichlorocarbene.

The Gattermann reaction and its variant, the Gattermann-Koch reaction , are more suited for the formylation of alkylbenzenes. google.comquora.comwikipedia.org The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.comwikipedia.org A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN. wikipedia.org The Gattermann-Koch reaction utilizes carbon monoxide (CO) and HCl under pressure with a catalyst mixture of cuprous chloride (CuCl) and AlCl₃. google.comuacdn.net These reactions introduce a formyl group onto the benzene (B151609) ring. However, for substituted benzenes like 2-ethylbenzene, a mixture of isomers (ortho, meta, and para) is often obtained, necessitating separation of the desired this compound.

Table 2: Comparison of Classical Formylation Reactions

| Reaction | Reagents | Catalyst | Typical Substrate | Key Features |

|---|---|---|---|---|

| Reimer-Tiemann | CHCl₃, Base | - | Phenols | Ortho-formylation, involves dichlorocarbene intermediate. byjus.comwikipedia.org |

| Gattermann | HCN, HCl | Lewis Acid (e.g., AlCl₃) | Aromatic compounds | Can be modified with safer reagents like Zn(CN)₂. quora.comwikipedia.org |

| Gattermann-Koch | CO, HCl | AlCl₃/CuCl | Alkylbenzenes | Industrial method, often requires high pressure. google.comuacdn.net |

Transformation of O-Nitrobenzaldehyde Derivatives

A multi-step synthetic sequence starting from o-nitrobenzaldehyde derivatives can also yield this compound. One plausible, though intricate, pathway involves the transformation of the nitro group and the aldehyde function. For example, a process for preparing o-nitrobenzaldehyde itself involves the hydrolysis of 2-nitrobenzyl bromide to the corresponding alcohol, followed by oxidation. google.com

A synthetic route could be envisioned where o-nitrobenzaldehyde is first protected, then the nitro group is reduced to an amino group. This amino group could then be diazotized and subjected to a Sandmeyer-type reaction to introduce a different functional group that can be subsequently converted to an ethyl group. Alternatively, methods exist for the preparation of o-nitrobenzaldehyde derivatives from o-nitrotoluene precursors through bromination and subsequent hydrolysis. google.com These derivatives could potentially be transformed into this compound through a series of functional group interconversions.

Modern and Sustainable Synthetic Approaches

Contemporary research in chemical synthesis emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to new strategies for the synthesis of this compound and its analogues, focusing on catalysis and the principles of green chemistry.

Chemo- and Regioselective Catalytic Synthesis of this compound Derivatives

Modern catalytic methods offer the potential for high chemo- and regioselectivity, which is often a challenge in classical synthetic routes. Transition metal-catalyzed reactions, in particular, have been instrumental in advancing the synthesis of substituted benzaldehydes.

For instance, palladium-catalyzed C-H functionalization has emerged as a powerful tool. researchgate.netacs.org By using a transient directing group, it is possible to achieve ortho-C-H functionalization of benzaldehydes. researchgate.netacs.orgrsc.org This strategy involves the in-situ formation of an imine from the aldehyde and an amino acid catalyst, which then directs the metal catalyst to the ortho position for functionalization. rsc.org While direct ethylation via this method is not commonly reported, the introduction of a group that can be converted to an ethyl group is a viable strategy.

Nickel-catalyzed reductive coupling reactions have also shown promise in the synthesis of complex molecules from aldehydes. nih.gov These reactions can be highly selective, and with the appropriate choice of ligands, can control the stereochemistry of the products. nih.gov The application of such catalytic systems to the synthesis of this compound derivatives represents an active area of research.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of non-toxic reagents and catalysts, renewable feedstocks, and energy-efficient reaction conditions.

The use of electrolysis, an example of green chemical technology, has been explored for the synthesis of benzaldehydes. google.comgoogle.com Indirect electrooxidation, for example, can offer high selectivity and reduce the formation of byproducts. google.com Another green approach is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields with less energy consumption. ijcce.ac.irresearchgate.net The synthesis of benzimidazole (B57391) derivatives from aldehydes, including p-ethylbenzaldehyde, has been demonstrated using water as a solvent under microwave irradiation, highlighting the potential for greener reaction media. researchgate.netumich.edu

Furthermore, the development of syntheses from biomass-derived feedstocks is a key goal of green chemistry. wordpress.com Research into the catalytic upgrading of bio-derived chemicals like acetaldehyde (B116499) has shown the potential to form aromatic products, including methylbenzaldehydes. wordpress.com While the direct synthesis of this compound from such routes is still under investigation, it represents a promising avenue for future sustainable production.

Photochemical and Electrochemical Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing greener and more efficient methods for aldehyde synthesis. Photochemical and electrochemical strategies offer promising alternatives to traditional oxidation methods, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis:

Photochemical reactions utilize light energy to drive chemical transformations. The synthesis of aldehydes through photochemical means can be achieved through various pathways, including the photooxidation of corresponding alcohols or alkylbenzenes. For instance, the selective photocatalytic oxidation of aromatic alcohols to aldehydes has been demonstrated using heterogeneous nanophotocatalysts like WO3ZnO/Fe3O4 under atmospheric air, eliminating the need for other oxidants. rsc.org This method has been successfully applied to the in-situ synthesis of 2-substituted benzimidazoles from the condensation of benzyl (B1604629) alcohols and o-phenylenediamine (B120857). rsc.org

Another approach involves the photoaddition of aldehydes to furans to produce substituted oxetanes, showcasing the utility of photochemical methods in creating complex molecular architectures. oup.com Furthermore, a desaturative approach for aromatic aldehyde synthesis has been developed, which combines enamine, photoredox, and cobalt triple catalysis. nih.gov This strategy allows for the construction of multi-substituted cyclohexenecarbaldehyde cores which are then desaturated to the corresponding aromatic aldehydes. nih.gov While direct photochemical synthesis of this compound from 2-ethyltoluene has been a subject of study in atmospheric chemistry, detailing the formation of this compound as a photooxidation product, specific high-yield synthetic methods are still under development. bsee.govcopernicus.orgcaltech.eduresearchgate.net

A notable example of a solid-phase photochemical synthesis involved attaching a substituted anthraquinone (B42736) to a resin. nih.gov Photolysis of this polymer-bound material resulted in the formation of benzaldehyde (B42025), demonstrating the potential for cleaner, solid-supported photochemical aldehyde synthesis. nih.gov

Electrochemical Synthesis:

Electrochemical synthesis provides a powerful and environmentally friendly tool for oxidation reactions, replacing chemical oxidants with electricity. The electrochemical oxidation of benzyl alcohol derivatives to their corresponding aldehydes has been extensively studied. These reactions are typically carried out in an undivided cell using various electrode materials.

A key challenge in the electrosynthesis of aldehydes is preventing overoxidation to the carboxylic acid. Optimization of reaction parameters such as the electrode material, solvent, electrolyte, temperature, and pH is crucial for achieving high selectivity and yield. diva-portal.org For example, the electro-oxidative conversion of benzyl alcohol to benzaldehyde has been achieved with high yields (up to 97%) using a platinum electrode in a biphasic medium with bromate as a mediator. diva-portal.org

Recent research has focused on developing mediator-free electrochemical systems. One such system utilizes a "sandwich-type" organic-solid-water (OSW) interface with a porous anode, allowing for the efficient electrooxidation of high concentrations of benzyl alcohol to benzaldehyde with high Faradaic efficiency. thieme-connect.com This method also suppresses the overoxidation to benzoic acid. thieme-connect.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. The development of stereoselective methods for the synthesis of chiral derivatives of this compound opens avenues for the creation of novel, biologically active compounds.

General strategies for the asymmetric synthesis of chiral aldehydes often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Synthesis:

Chiral catalysts are at the forefront of stereoselective synthesis. For example, chiral aldehyde catalysts have been used in the cascade reaction of glycinate (B8599266) to produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.org Another approach involves the enantioselective hydrogenation of α,β-unsaturated aldehydes or ketones using chiral metal complexes, such as Rh/f-spiroPhos, to produce chiral saturated aldehydes or ketones with excellent enantiomeric excess. acs.org

The synthesis of chiral aldehydes bearing quaternary stereocenters has been achieved through the decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates. thieme-connect.com The stereochemical outcome of this reaction is highly dependent on the geometry of the starting enol carbonate. thieme-connect.com

Substrate-Controlled Synthesis:

In substrate-controlled synthesis, the chirality of the final product is directed by a stereocenter already present in the starting material. A highly stereoselective synthesis of a key chiral aldehyde intermediate for picolinamide (B142947) fungicides was achieved through a diastereoselective allylboration of a chiral aldehyde. acs.orgacs.org This method resulted in the formation of the desired stereotriad with high selectivity. acs.orgacs.org

Nucleophilic additions to α-amino aldehydes have also been explored for the stereoselective synthesis of chiral aminodiols. diva-portal.org The stereoselectivity of the nucleophilic attack is governed by factors such as chelation control or Felkin-Anh facial selectivity. diva-portal.org

While specific examples for the stereoselective synthesis of chiral this compound derivatives are not extensively reported, the general principles and methodologies described above can be adapted to achieve this goal. For instance, the asymmetric reduction of a suitable prochiral precursor or the use of a chiral directing group on the 2-ethylphenyl ring could provide pathways to enantiomerically enriched this compound derivatives. The synthesis of chiral nitrobenzaldehyde-Schiff base ligands from substituted benzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane demonstrates a relevant approach to creating chiral derivatives. scilit.com

Large-Scale Production and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process efficiency, cost-effectiveness, safety, and environmental impact. For this compound, which is used as an intermediate in various industries, optimizing the production process is crucial. ontosight.aiguidechem.com

Production Methods:

Industrially, benzaldehydes can be produced through various methods, including the oxidation of the corresponding toluenes or benzyl alcohols. The liquid-phase oxidation of toluene (B28343) and its derivatives is a common route. Process optimization for such reactions involves controlling parameters like temperature, pressure, catalyst concentration, and the molar ratios of reactants. For example, a process for the production of benzaldehyde from toluene and an aliphatic aldehyde utilizes a chromium, cobalt, iron, or manganese-containing catalyst. ontosight.ai

Hydroformylation of styrenes is another potential route for the synthesis of 2-substituted benzaldehydes. Process optimization in hydroformylation focuses on catalyst selection to control regioselectivity (linear vs. branched aldehyde) and reaction conditions to maximize yield and minimize byproducts. The separation of the resulting aldehyde products is also a critical step, and simulation software like Aspen Plus can be used to design and optimize separation processes. researchgate.net

Process Optimization:

Design of Experiments (DoE) is a powerful statistical tool for optimizing chemical processes. By systematically varying multiple reaction parameters, DoE can identify the optimal conditions for maximizing yield and selectivity while minimizing costs and waste. mdpi.com For instance, in the Wacker-type oxidation of terminal alkenes to aldehydes, optimizing parameters like catalyst and co-catalyst concentration, solvent, and temperature can redirect the regioselectivity towards the desired aldehyde product. mdpi.com

The development of continuous flow processes offers significant advantages for the large-scale synthesis of chemicals. Continuous flow reactors provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for hazardous reactions. acs.org A continuous flow method has been developed for the photochemical synthesis of 3-substituted quinolines, demonstrating the potential of this technology for the safe and scalable production of complex molecules. acs.org

For the large-scale production of this compound, a detailed process optimization study would be required to identify the most economically viable and environmentally friendly synthetic route. This would involve evaluating different starting materials, catalysts, and reaction conditions, as well as developing an efficient purification process.

Investigating the Chemical Reactivity and Transformative Potential of 2 Ethylbenzaldehyde

Directed Functionalization of the Aromatic Ring and Ethyl Substituent

Beyond the reactivity of the aldehyde group, modern synthetic methods allow for the selective functionalization of the C-H bonds of the aromatic ring and the ethyl group.

C-H activation is a powerful strategy that enables the direct conversion of ubiquitous but generally unreactive C-H bonds into new C-C or C-X bonds, streamlining synthetic routes. rsc.orgacsgcipr.org A common approach to control the regioselectivity of these reactions is the use of a directing group, which positions a metal catalyst near a specific C-H bond. rsc.org

For benzaldehydes, the aldehyde group itself is not a strong directing group for ortho-C-H activation. However, it can be converted in situ into a transient directing group, typically an imine, by reacting it with a catalytic amount of an amine. rsc.orgnih.gov This transient imine coordinates to a metal catalyst (commonly palladium or iridium) and directs the activation of the C-H bond at the ortho position of the benzene (B151609) ring. nih.govsci-hub.ru After the functionalization step, the imine is hydrolyzed back to the aldehyde, releasing the product and regenerating the amine catalyst. sci-hub.ru

This strategy has been successfully applied to achieve a variety of transformations at the ortho-position of benzaldehydes, including arylation, halogenation, amidation, and oxygenation. nih.govresearchgate.net Research has shown that 2-ethylbenzaldehyde can participate in these reactions. For instance, in a palladium-catalyzed reaction, this compound underwent ortho-C(sp²)–H acyloxylation. rsc.org Another study on palladium-catalyzed C-H oxygenation noted that this compound provided the desired ortho-functionalized product in moderate yield, demonstrating the viability of the method despite potential steric hindrance from the ethyl group. rsc.org Furthermore, in ortho-C-H arylation reactions, an excellent regioselectivity for the aromatic C(sp²)-H bond over the benzylic C(sp³)-H bonds of the ethyl group was observed for ortho-alkylated benzaldehydes like this compound. sci-hub.ru

| Methodology | Catalyst System (Example) | Transformation | Application to this compound |

| Transient Directing Group | Pd(OAc)₂ / Amine Catalyst | Ortho-C-H Arylation | High regioselectivity for the ortho C(sp²)-H bond. sci-hub.ru |

| Transient Directing Group | Pd(OAc)₂ / Amine Catalyst | Ortho-C-H Oxygenation | Reaction proceeds in moderate yield despite steric hindrance. rsc.org |

| Transient Directing Group | Palladium Catalyst | Ortho-C-H Acyloxylation | Observed alongside benzylic functionalization. rsc.org |

C-H Activation and Functionalization Strategies

Condensation and Cycloaddition Reactions

The aldehyde functionality in this compound is a key center for condensation and cycloaddition reactions, enabling the construction of larger and more complex molecular architectures.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction for carbonyl compounds. magritek.com A critical requirement for a carbonyl compound to act as the nucleophilic enolate component is the presence of at least one acidic α-hydrogen. magritek.com Since the aldehyde carbon in this compound has no α-hydrogens, it cannot self-condense. doubtnut.com

However, this compound can readily act as the electrophilic partner in a crossed-aldol condensation with another carbonyl compound that is enolizable (i.e., possesses α-hydrogens), such as acetone (B3395972) or acetophenone. In these reactions, a base abstracts an α-hydrogen from the enolizable partner to form an enolate, which then attacks the carbonyl carbon of this compound. azom.com Subsequent dehydration of the resulting β-hydroxy carbonyl intermediate is common, especially with heating, to yield a stable α,β-unsaturated carbonyl compound, also known as an enone. libretexts.org

The reaction of this compound with primary amines is a straightforward and efficient method for synthesizing imines , also known as Schiff bases. researchgate.netacs.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by the elimination of a water molecule. researchgate.net The formation of imines is not only a synthetic end in itself but also a crucial intermediate step in many reactions, including the use of transient directing groups for C-H functionalization. nih.gov

Furthermore, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds . Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals and bioactive molecules. nih.gov Aldehydes are key precursors in many classic heterocycle syntheses. For instance, this compound can participate in reactions to form:

Quinolines : Through reactions like the Friedländer annulation, where it can react with a suitable 2-aminoaryl ketone.

Pyrimidines : In reactions such as the Biginelli reaction, which is a multi-component reaction. tcichemicals.com

Oxazines and Thiazines : By reacting with urea (B33335) or thiourea (B124793) in the presence of a chalcone (B49325) derivative, which can be synthesized from the aldehyde. researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com Aromatic aldehydes like this compound are frequently employed as key components in a variety of MCRs.

| Multicomponent Reaction | Reactants (with this compound) | Product Class |

| Biginelli Reaction | β-ketoester (e.g., Ethyl Acetoacetate), Urea or Thiourea | Dihydropyrimidinones tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | 2 equiv. β-ketoester, Ammonia | 1,4-Dihydropyridines tcichemicals.com |

| Strecker Amino Acid Synthesis | Ammonia, Hydrogen Cyanide | α-Amino Acids tcichemicals.com |

| Kabachnik-Fields Reaction | Amine, Dialkyl Phosphite | α-Aminophosphonates |

| Povarov Reaction | Aniline, Alkene (Dienophile) | Tetrahydroquinolines |

This table illustrates the potential of this compound as a component in various well-established MCRs.

These reactions offer a powerful and atom-economical route to complex molecular scaffolds. For example, in the Biginelli reaction, this compound would condense with ethyl acetoacetate (B1235776) and urea under acidic conditions to generate a dihydropyrimidinone, a heterocyclic core found in many pharmacologically active compounds. tcichemicals.com The ability of this compound to participate in such diverse MCRs highlights its utility in combinatorial chemistry and drug discovery.

Supramolecular Chemistry Involving this compound Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. Derivatives of this compound serve as versatile building blocks, or tectons, for constructing complex supramolecular architectures. The reactivity of the aldehyde group allows for the formation of larger, more complex molecules, such as Schiff bases, which can then participate in self-assembly through various intermolecular forces. The presence of the ortho-ethyl group can exert significant steric influence, directing the spatial arrangement of these molecules and impacting the final topology of the assembly.

Research into Schiff base derivatives incorporating the 2-ethylphenyl moiety demonstrates their capacity to form ordered solid-state structures through specific intermolecular interactions. These interactions, including hydrogen bonding and C–H⋯π contacts, dictate the packing of molecules in the crystal lattice, leading to the formation of distinct supramolecular patterns like chains and bilayers.

A notable example is the Schiff base, (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol, synthesized from the condensation of 2-ethylaniline (B167055) and 3-methoxysalicylaldehyde. nih.gov In its crystalline form, the molecule exists in a phenol-imine tautomeric state, stabilized by a strong intramolecular O—H⋯N hydrogen bond which creates a six-membered ring motif, often denoted as an S(6) ring. nih.gov The planarity of the molecule is influenced by the dihedral angle between its two aromatic rings, which is 21.23 (9)°. nih.gov Critically, the supramolecular structure is defined by intermolecular C–H⋯π interactions, which link individual molecules into chains that propagate along the b-axis of the crystal. nih.gov The ethyl group in the structure was found to be disordered over two positions. nih.gov

Table 1: Crystal Data and Structure Refinement for (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₇NO₂ |

| Formula Weight | 255.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0624 (6) |

| b (Å) | 7.0264 (4) |

| c (Å) | 16.4867 (9) |

| β (°) | 108.975 (2) |

| Volume (ų) | 1321.78 (12) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

Further illustrating the supramolecular potential of this class of compounds are the square-planar nickel(II) and copper(II) complexes derived from a Schiff base proligand, (E)-2-(((2-ethylphenyl)imino)(phenyl)methyl)phenol (HL). researchgate.net This ligand, synthesized from 2-hydroxybenzophenone (B104022) and 2-ethylaniline, coordinates to the metal centers in a bidentate fashion through its nitrogen and oxygen atoms. researchgate.net The resulting complexes exhibit distinct supramolecular structures. Analysis of the crystal packing reveals that the complexes form a bilayer structure, which is linked by intermolecular hydrogen bonds between the imine hydrogen and the phenolate (B1203915) oxygen of adjacent molecules. researchgate.net Interestingly, the copper complex was found to exist in two different polymorphic forms—block-shaped and rhombic crystals—highlighting how subtle changes in crystallization conditions can influence the resulting supramolecular assembly. researchgate.netresearchgate.net

The utility of this compound derivatives extends to synthetic applications where intermolecular recognition is key. For instance, 4-bromo-2-ethylbenzaldehyde (B1374599) has been employed as a reactant in the multi-step synthesis of inhibitors for the main protease (Mpro) of SARS-CoV-2. scienceopen.com This demonstrates the role of this compound as a scaffold component in the construction of large, biologically active molecules. Additionally, the parent compound, this compound, has been successfully separated from a complex mixture of 17 different aromatic aldehydes using specialized column chromatography, a process reliant on the differential intermolecular interactions between the analytes and the stationary phase. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Ethylbenzaldehyde

Structural Elucidation via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-Ethylbenzaldehyde. These methods provide detailed information about the molecule's connectivity, functional groups, and electronic environment.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of approximately 134.18 g/mol . thermofisher.comscbt.com In electron ionization (EI) mass spectrometry, this compound exhibits a prominent molecular ion peak ([M]⁺). scribd.com A characteristic fragmentation is the loss of a hydrogen atom to form a stable acylium ion ([M-1]⁺), which is often observed as an intense peak. scribd.com Another significant fragmentation pathway involves the loss of the ethyl group, leading to a benzoyl cation. The NIST Mass Spectrometry Data Center reports a GC-MS analysis with the top three peaks at m/z 133, 134, and 105. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for identifying this compound in complex mixtures. tci-thaijo.orgoup.com The retention time of this compound in a GC system is dependent on the column and temperature program used. For instance, a Kovats retention index of 1144 has been reported on a standard non-polar column. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H10O | thermofisher.comscbt.com |

| Molecular Weight | 134.18 g/mol | thermofisher.comscbt.com |

| Major Mass Spectral Peaks (m/z) | 133, 134, 105 | nih.gov |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org For aromatic aldehydes like this compound, this peak typically appears around 1705 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency compared to saturated aldehydes. libretexts.org Additionally, characteristic C-H stretching vibrations of the aldehyde group are observed between 2700-2760 and 2800-2860 cm⁻¹. libretexts.org The presence of the ethyl group and the benzene (B151609) ring gives rise to other characteristic bands for C-H and C-C vibrations.

Raman spectroscopy provides complementary information. Surface-Enhanced Raman Spectroscopy (SERS) has been utilized for the sensitive detection of aldehydes, including p-ethylbenzaldehyde, a biomarker for lung cancer. nih.govresearchgate.net While specific Raman data for this compound is not extensively detailed in the provided results, the principles of SERS suggest its applicability for trace-level detection. nih.govresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | ~1705 | libretexts.org |

| Aldehyde C-H | Stretching | 2700-2760 & 2800-2860 | libretexts.org |

| Aromatic C-H | Stretching | >3000 | |

| Aliphatic C-H | Stretching | <3000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aldehydic proton, the aromatic protons, and the protons of the ethyl group. The aldehydic proton is typically found in the downfield region, around 9-10 ppm. The aromatic protons will appear in the range of 7-8 ppm, with their splitting patterns revealing their substitution pattern on the benzene ring. The ethyl group will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

The ¹³C NMR spectrum provides information on the different carbon environments. careerendeavour.com The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will have signals in the 120-150 ppm region, and the carbons of the ethyl group will be found in the upfield region. While specific NMR data for this compound is not explicitly provided in the search results, data for its isomer, 4-ethylbenzaldehyde (B1584596), and other related benzaldehydes can provide expected chemical shift ranges. chemicalbook.comchemicalbook.com

Studies on derivatives of this compound, such as 2-benzoyl-6-ethylbenzaldehyde O-methyl oxime, have been conducted using NMR to confirm their structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CHO | 9.5 - 10.5 | 190 - 200 |

| Aromatic CH | 7.0 - 8.0 | 120 - 150 |

| Ethyl -CH₂- | 2.5 - 3.0 (quartet) | ~25 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. unchainedlabs.com Aromatic aldehydes like this compound exhibit characteristic absorption bands in the UV region. These arise from π → π* transitions of the benzene ring and the carbonyl group, and a weaker n → π* transition of the carbonyl group. msu.edu The conjugation between the benzene ring and the aldehyde group influences the position and intensity of these absorptions. msu.edu The UV-Vis spectrum can be used for quantitative analysis based on the Beer-Lambert law. unchainedlabs.com

Chiroptical studies, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are relevant for chiral molecules. unibo.it Since this compound itself is not chiral, these techniques would not be directly applicable unless it is part of a chiral system or derivatized with a chiral reagent.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate Wavelength (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| π → π* | ~240-250 | High | msu.edu |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from various sample matrices.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. fmach.itmdpi.com The choice of detector and column is critical for achieving the desired sensitivity and resolution.

A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range. google.com When coupled with mass spectrometry (GC-MS), it provides both quantitative and structural information. tci-thaijo.orgoup.com

The separation is typically performed on a capillary column. researchgate.netoup.com A common stationary phase is a non-polar or mid-polar column, such as one based on polydimethylsiloxane (B3030410), often with a percentage of phenyl substitution (e.g., 5% phenylmethylpolysiloxane). oup.com The choice of column will affect the retention time and the ability to separate this compound from its isomers and other components in a mixture. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power for complex samples. fmach.itmdpi.com

Table 5: Gas Chromatography Parameters for this compound Analysis

| Parameter | Typical Value/Type | Reference |

|---|---|---|

| Column Type | Capillary | researchgate.netoup.com |

| Stationary Phase | Non-polar or Mid-polar (e.g., 5% phenylmethylpolysiloxane) | oup.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | tci-thaijo.orggoogle.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but the analysis of certain compounds, like this compound, presents challenges. Aldehydes often lack a strong native chromophore, which makes them difficult to detect with high sensitivity using common UV-Vis detectors. hitachi-hightech.com To overcome this limitation, derivatization is employed. This process chemically modifies the analyte to produce a derivative with properties more suitable for detection. researchgate.netwelch-us.com

For aldehydes, a widely adopted derivatization strategy involves the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH). hitachi-hightech.com The reaction between this compound and DNPH results in the formation of a 2,4-dinitrophenylhydrazone derivative. This new compound exhibits strong absorption in the UV-visible range, significantly enhancing detection sensitivity. hitachi-hightech.comgoogle.com The derivatization can be performed pre-column, where the reaction occurs before the sample is injected into the HPLC system. jascoinc.com

The derivatized sample is then separated using a reversed-phase HPLC column, such as a C18 column. hitachi-hightech.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and water. hitachi-hightech.com Detection is carried out at a wavelength where the DNPH derivative has maximum absorbance, commonly around 360 nm. hitachi-hightech.com

Table 1: Illustrative HPLC Conditions for Aldehyde Analysis after DNPH Derivatization

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm) | hitachi-hightech.com |

| Mobile Phase | Acetonitrile / Water mixture (e.g., 60/40 v/v) | hitachi-hightech.com |

| Flow Rate | 1.0 mL/min | hitachi-hightech.com |

| Temperature | 40°C | hitachi-hightech.com |

| Detection | Diode-Array Detector (DAD) at 360 nm | hitachi-hightech.com |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | hitachi-hightech.com |

This table presents typical starting conditions for the analysis of aldehyde-DNPH derivatives, which would be applicable to this compound.

Hyphenated Techniques (e.g., GC-GC, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple two or more analytical methods, are indispensable for the analysis of trace components in complex samples. rsc.org They offer enhanced resolution, sensitivity, and specificity by combining the strengths of different technologies.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For volatile compounds like this compound, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in separation power compared to single-column GC. mdpi.com This technique uses two columns with different stationary phases connected by a modulator. researchgate.net The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. The result is a two-dimensional chromatogram with greatly enhanced peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. researchgate.net When coupled with a mass spectrometer (GCxGC-MS), it provides definitive peak identification, making it a powerful tool for analyzing complex matrices such as fragrances or environmental samples where this compound might be present alongside numerous other volatile organic compounds. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry. rsc.orgpqri.org For a compound like this compound, analysis would typically follow a derivatization step (as described in 4.2.2) to make it amenable to reversed-phase LC. After separation, the analyte enters the mass spectrometer.

In the MS/MS process, a specific precursor ion (e.g., the molecular ion of the derivatized this compound) is selected and fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), exceptional selectivity and sensitivity can be achieved. This allows for the accurate quantification of the target analyte even in the presence of co-eluting interferences from a complex matrix. nih.govikm.org.my The combination of retention time from the LC and the specific mass transition in the MS/MS provides a high degree of confidence in both the identification and quantification of the analyte. pqri.org

Quantitative Analysis and Trace Detection Methodologies

Accurate quantification and the ability to detect minute traces of this compound are critical in many applications. This requires validated analytical methods and often involves pre-concentration steps to enrich the analyte from the sample.

Method Validation and Performance Characteristics (LOD, LOQ, Recovery)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eurachem.org Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantitation (LOQ), and recovery.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a stated confidence level. cawood.co.ukchromatographyonline.com It is often estimated as the concentration that yields a signal-to-noise ratio (S/N) of 3 or is calculated based on the standard deviation of the response for blank samples. cawood.co.ukchromatographyonline.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. cawood.co.uk It represents the lower limit for reliable quantitative measurements. The LOQ is commonly defined as the concentration giving a S/N of 10 or calculated from the standard deviation of the blank. cawood.co.ukloesungsfabrik.de For a method to be considered precise at the LOQ, the relative standard deviation (RSD) should meet a predefined acceptance criterion, often ≤10%. loesungsfabrik.dereddit.com

Recovery: Recovery studies are performed to assess the accuracy of an analytical method. This is done by analyzing a sample that has been spiked with a known amount of the analyte. The percentage of the spiked amount that is measured by the method is the recovery. loesungsfabrik.de It indicates whether there are any systematic errors or matrix effects that could lead to an under- or overestimation of the analyte concentration.

Table 2: General Method Validation Performance Characteristics

| Parameter | Description | Common Acceptance Criteria | Source |

|---|---|---|---|

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3 | cawood.co.ukchromatographyonline.com |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10 | cawood.co.ukloesungsfabrik.de |

| Precision at LOQ | Agreement among repeated measurements | Relative Standard Deviation (RSD) ≤ 10-20% | loesungsfabrik.dereddit.com |

| Accuracy (Recovery) | Closeness to the true value | Typically 80-120% for trace analysis | loesungsfabrik.de |

These criteria are general and may be adjusted based on the specific analytical requirements and regulatory guidelines.

Sampling and Pre-concentration Techniques (e.g., Solid Phase Microextraction - SPME)

For the analysis of trace levels of volatile compounds like this compound, direct injection of a sample may not provide the required sensitivity. Solid Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique that isolates and concentrates analytes prior to analysis by gas chromatography (GC). sigmaaldrich.cominnoteg-instruments.com

The SPME device consists of a fused silica (B1680970) fiber coated with a thin layer of a sorbent material, housed within a protective needle. innoteg-instruments.com The fiber is exposed to the sample, either by direct immersion into a liquid or by exposure to the headspace (the gas phase above the sample). elementlabsolutions.com Volatile analytes, such as this compound, partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted into the needle and transferred to the hot injection port of a GC. The high temperature of the inlet desorbs the concentrated analytes from the fiber directly onto the GC column for separation and analysis. chemistry.kz

The main advantages of SPME are its simplicity, speed, and elimination of organic solvents. elementlabsolutions.comresearchgate.net The choice of fiber coating is crucial for efficient extraction and depends on the analyte's polarity and volatility. Common coatings include polydimethylsiloxane (PDMS) for nonpolar analytes and mixed-phase coatings like DVB/CAR/PDMS for a broader range of volatile compounds. sigmaaldrich.comchemistry.kz SPME has been successfully applied to the analysis of aldehydes and other aroma compounds in complex samples like alcoholic beverages and food products. chemistry.kz

Computational and Theoretical Chemistry Insights into 2 Ethylbenzaldehyde

Molecular Dynamics (MD) Simulations of 2-Ethylbenzaldehyde Systems

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD can simulate the behavior of systems at the atomic scale, providing insights into dynamic processes, conformational changes, and intermolecular interactions.

While specific MD studies focusing on pure this compound are not prominent, its derivatives have been included in complex biological simulations. For example, a compound derived from 4-bromo-2-ethylbenzaldehyde (B1374599) was studied using MD simulations to understand its interaction with the SARS-CoV-2 main protease. scienceopen.com In such a study, MD would be used to simulate how the inhibitor molecule, containing the 2-ethylphenyl moiety, binds to the active site of the protein, revealing key interactions and the stability of the protein-ligand complex. These applications demonstrate how MD can be used to explore the behavior of this compound in various environments, such as in solution or in contact with biological macromolecules.

Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound

Theoretical chemistry is indispensable for elucidating the detailed pathways of chemical reactions. solubilityofthings.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a complete energy profile for a reaction, revealing its mechanism and predicting its rate.

This compound, having no α-hydrogen, is known to undergo the Cannizzaro reaction. doubtnut.com Theoretical studies using DFT have been conducted to investigate the mechanism of the Cannizzaro reaction for benzaldehydes, helping to distinguish between proposed ionic and radical pathways under different conditions. researchgate.net Another relevant reaction is acetalization. The mechanism for the related 2-methylbenzaldehyde (B42018) has been studied using ab initio calculations, mapping out the step-by-step formation of intermediates and transition states leading to the final acetal (B89532) product. researchgate.net These theoretical approaches can be directly applied to this compound to understand its reactivity in these and other chemical transformations, such as oxidations and reductions, by precisely characterizing the high-energy transition state structures.

Application of Machine Learning and Artificial Intelligence in Predicting this compound Behavior

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly emerging as powerful tools in chemistry for accelerating discovery and prediction. arxiv.org By training models on large datasets of chemical information, ML can predict a wide range of molecular properties and behaviors, often at a fraction of the computational cost of traditional quantum chemical methods. nih.govresearchgate.net

For this compound, ML models could be developed to predict various characteristics. For example, models trained on data from DFT calculations or experiments could predict spectroscopic data (NMR, IR), physical properties (boiling point, solubility), or even biological activity. The utility of this approach has been demonstrated in complex workflows; in one study, ML was combined with molecular docking and MD simulations to accelerate the discovery of enzyme inhibitors, a process that included a derivative of this compound. scienceopen.com Furthermore, ML is being used to design new flavor molecules, a relevant application given that benzaldehydes are important components in the flavor industry. researchgate.net This suggests a potential application of ML in predicting or designing novel sensory properties for this compound and related compounds.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical models, primarily based on Density Functional Theory (DFT) and ab initio methods, can be employed to calculate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These calculations are crucial for understanding the molecule's electronic structure and dynamic behavior.

Theoretical models for spectroscopic prediction typically begin with the optimization of the molecule's geometry to find its most stable conformation(s). For this compound, a key conformational aspect is the orientation of the ethyl and aldehyde groups relative to the benzene (B151609) ring. The rotational barrier of the aldehyde group and the ethyl group can influence the conformational landscape and, consequently, the predicted spectra. cdnsciencepub.comresearchgate.net Computational studies on similar molecules like benzaldehyde (B42025) and its derivatives often utilize methods such as B3LYP with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. acs.org

The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data. For many organic molecules, a strong correlation is observed, although scaling factors are sometimes applied to the calculated frequencies to correct for systematic errors inherent in the theoretical methods.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra using computational methods has become a standard tool in structure elucidation. numberanalytics.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.govd-nb.info

The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment of each nucleus. For instance, the aldehyde proton is expected to have a significant downfield shift due to the electron-withdrawing nature of the carbonyl group. The aromatic protons will show distinct shifts based on their position relative to the electron-withdrawing aldehyde group and the electron-donating ethyl group. The chemical shifts of the ethyl group's methylene (B1212753) and methyl protons and carbons are also predictable.

Below are tables representing typical theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for similar aromatic aldehydes. These values are illustrative of what modern computational methods can produce.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde H | 9.9 - 10.3 |

| Aromatic H (ortho to CHO) | 7.8 - 8.1 |

| Aromatic H (meta to CHO) | 7.3 - 7.6 |

| Aromatic H (para to CHO) | 7.4 - 7.7 |

| Methylene H (-CH₂-) | 2.8 - 3.1 |

| Methyl H (-CH₃) | 1.2 - 1.5 |

Note: These are representative values based on computational studies of similar compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C (C=O) | 190 - 195 |

| Aromatic C (ipso, attached to CHO) | 135 - 140 |

| Aromatic C (ipso, attached to CH₂CH₃) | 145 - 150 |

| Aromatic C (ortho to CHO) | 133 - 136 |

| Aromatic C (meta to CHO) | 128 - 132 |

| Aromatic C (para to CHO) | 129 - 133 |

| Methylene C (-CH₂-) | 25 - 30 |

| Methyl C (-CH₃) | 14 - 18 |

Note: These are representative values based on computational studies of similar compounds.

Predicted Infrared (IR) Spectrum

Theoretical calculations of IR spectra involve determining the vibrational frequencies and their corresponding intensities. These calculations are performed by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, which accounts for anharmonicity and other method-inherent approximations.

For this compound, key vibrational modes include the C=O stretching of the aldehyde group, C-H stretching of the aldehyde, aromatic, and ethyl groups, and various C-C stretching and bending modes within the benzene ring and the substituents. The C=O stretching vibration is particularly characteristic and is expected to appear as a strong band. openstax.orgpressbooks.pub

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch (ethyl) | 2850 - 3000 |

| Aldehyde C-H Stretch | 2700 - 2850 |

| Carbonyl (C=O) Stretch | 1690 - 1715 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-C Stretch (ring-substituent) | 1150 - 1250 |

Note: These are representative values based on computational studies of similar compounds.

Predicted UV-Vis Spectrum

The prediction of UV-Vis absorption spectra is accomplished using time-dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths. cp2k.orgnih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-electron system of the benzene ring and the carbonyl group. Typically, aromatic aldehydes exhibit strong π → π* transitions and weaker n → π* transitions. bspublications.net The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | 320 - 350 | Low |

| π → π* | 240 - 280 | High |

| π → π* | 200 - 220 | Moderate to High |

Note: These are representative values based on computational studies of similar compounds. researchgate.netresearchgate.net

Advanced Applications of 2 Ethylbenzaldehyde in Materials Science and Organic Synthesis

Role as a Chemical Building Block in Complex Molecular Architectures

The reactivity of the aldehyde functional group, combined with the steric and electronic influence of the ortho-ethyl group, makes 2-Ethylbenzaldehyde a valuable precursor in multistep synthetic pathways. It serves as a key intermediate for constructing a variety of complex and high-value chemical compounds. ontosight.aiguidechem.com

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a recognized intermediate in the pharmaceutical industry. guidechem.comchemicalbook.in Its aldehyde functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in assembling the core structures of many therapeutic agents. It is employed as a reactant in the preparation of compounds with potential antibacterial properties. chemicalbook.com The synthesis of active pharmaceutical ingredients often involves the modification of a core structure, and substituted benzaldehydes like this compound are crucial for introducing specific functionalities. For instance, related substituted ethylbenzaldehydes, such as 2-chloro-5-ethylbenzaldehyde, are known precursors in the synthesis of specific APIs like Robenacoxib. anaxlab.com This highlights the role of the ethylbenzaldehyde scaffold in building molecules with targeted biological activity.

The following table summarizes key reactions where this compound acts as a pharmaceutical precursor.

| Reaction Type | Reagents | Product Type | Application |

| Reductive Amination | Amine, Reducing Agent | Substituted Benzylamines | Core structures for various APIs |

| Condensation | Active Methylene (B1212753) Compounds | Chalcone (B49325) Derivatives | Intermediates for flavonoids, anti-inflammatory agents |

| Heterocycle Formation | Dinucleophiles (e.g., hydrazines) | Pyrazole or Pyridazine derivatives | Scaffolds for various drug classes |

| Asymmetric Synthesis | Chiral Catalysts/Auxiliaries | Enantiomerically pure intermediates | Building blocks for chiral drugs |

Utilization in the Synthesis of Dyes, Pigments, and Fragrance Compounds

The chemical industry utilizes this compound as an intermediate in the production of coloring agents and scents. ontosight.aiguidechem.com In the realm of high-performance dyes, it serves as a reactant for the solid-phase synthesis of BODIPY (boron-dipyrromethene) dyes. These dyes are known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them valuable in bio-imaging and sensor applications.

In the fragrance industry, substituted benzaldehydes are important for their characteristic aromas. guidechem.com While some sources indicate this compound is not directly used for fragrance applications, its isomers and related compounds are. thegoodscentscompany.comresearchgate.net It can, however, be used as a building block to synthesize more complex fragrance molecules, where its structure is modified to achieve a desired scent profile. guidechem.com The general process for creating dyes and pigments often involves condensation reactions where aldehydes like this compound are combined with other aromatic compounds to form large, conjugated systems responsible for color. google.comepa.gov

Application in Asymmetric Addition and Condensation Reactions

This compound is a valuable substrate in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. chemicalbook.com The aldehyde group is highly susceptible to nucleophilic attack, and by using chiral catalysts or reagents, this addition can be controlled to favor the formation of one enantiomer over the other. This is critical in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological effects.

It participates in asymmetric addition reactions, such as aldol (B89426) and Grignard reactions, to produce chiral secondary alcohols. Furthermore, it undergoes condensation reactions with nucleophiles like phenylenediamines or aminothiophenols. When these reactions are catalyzed by chiral entities, they can yield enantiomerically enriched products that are precursors to chiral ligands or catalysts. The development of catalytic asymmetric reactions, like the aldol-Tishchenko reaction, often relies on substituted benzaldehydes to test the scope and efficiency of new catalytic systems. wiley-vch.de

Development of Functional Materials

The application of this compound extends beyond the synthesis of discrete molecules into the realm of materials science, where it is used to construct polymers and other advanced materials with specific, tailored properties.

Monomer in Polymer Chemistry and Polymeric Material Synthesis

This compound can function as a monomer in the synthesis of various polymeric materials. studiestoday.com It is specifically identified as a potential organic monomer for the creation of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, high surface areas, and tunable functionalities, making them suitable for applications in gas storage, catalysis, and sensing. The aldehyde groups of this compound can undergo condensation reactions with polyamine linkers to form the imine-linked networks that constitute the framework.

The polymerization of benzaldehyde (B42025) derivatives is a known route to functional polymers. ontosight.aiontosight.ai For example, porous organic polymers (POPs) have been synthesized through the polycondensation reaction between melamine (B1676169) and various dialdehydes, demonstrating the utility of the aldehyde functionality in creating robust, cross-linked materials for adsorption and catalysis. uc.pt The principles of chain-growth polymerization, such as cationic polymerization, can also be applied to monomers with stabilizing groups, a category that includes benzaldehyde derivatives. msu.edu

The table below outlines potential polymerization applications for this compound.

| Polymer Type | Co-monomer/Linker | Key Bond Formed | Potential Application |

| Covalent Organic Framework (COF) | Aromatic Triamines (e.g., Melamine) | Imine (C=N) | Gas Storage, Heterogeneous Catalysis |

| Polyacetal | Diols | Acetal (B89532) | Thermoplastics, Biodegradable Materials |

| Phenolic Resins | Phenol (B47542), Formaldehyde (as co-monomer) | Methylene Bridges | Adhesives, Coatings, Composites |

| Single-Chain Nanoparticles (SCNPs) | Functional Co-monomers | Various via photocycloaddition | Drug Delivery, Nanocatalysis |

Ligand Design for Metal Coordination Complexes (based on related benzaldehydes)

While direct research on this compound as a ligand precursor may be specific, the extensive use of other substituted benzaldehydes provides a clear blueprint for its application in this area. academie-sciences.fr The most common strategy involves the condensation of the aldehyde group with a primary amine to form a Schiff base, which contains an imine (C=N) functional group. orientjchem.orgbiointerfaceresearch.com This reaction is a cornerstone of coordination chemistry for creating versatile ligands.

By reacting this compound with amines containing additional donor atoms (such as diamines, aminoalcohols, or aminophenols), polydentate ligands can be synthesized. For example, condensation with o-phenylenediamine (B120857) would yield a bidentate NN-donor ligand. These Schiff base ligands can then coordinate with a wide range of transition metals (e.g., Cu, Ni, Co, Fe) to form stable metal complexes. researchgate.netresearchgate.net These complexes are of significant interest for their applications in catalysis, materials science, and as models for biological systems. academie-sciences.frorientjchem.org The steric bulk of the ortho-ethyl group in this compound can influence the geometry and reactivity of the resulting metal complex, potentially leading to catalysts with unique selectivity.

Precursor for Advanced Optical and Electronic Materials

This compound serves as a crucial reactant in the synthesis of specialized organic molecules with significant applications in materials science, particularly for optical materials. One of its key roles is as a precursor for the creation of BODIPY (boron-dipyrromethene) dyes. These dyes are renowned for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability, making them valuable as fluorescent sensors and labels. The synthesis of BODIPY dyes often involves the condensation of pyrrole (B145914) derivatives with an aldehyde, and the use of this compound allows for the introduction of an ethyl-substituted phenyl group onto the core structure, which can be used to fine-tune the dye's photophysical properties.

While direct, extensive research on this compound as a precursor for electroactive polymers is not widely published, its isomeric counterpart, 4-ethylbenzaldehyde (B1584596), has been utilized in the synthesis of novel single crystals for third-order nonlinear optical (NLO) applications. researchgate.net NLO materials are critical for technologies like optical switching and frequency conversion. The synthesis of these materials often involves the reaction of an aldehyde donor group with other organic moieties to create molecules with large hyperpolarizability. researchgate.net This suggests the potential for this compound to be used in similar synthetic strategies to create NLO materials, where the ortho-position of the ethyl group could influence the molecular geometry and packing, thereby altering the material's optical response.

Furthermore, general methodologies for producing electroactive polymers, which are polymers that change their properties in response to an electric field, include the reaction of various aldehydes with hetero-aromatic monomers. google.comnih.gov These polymers are foundational to the development of sensors, actuators, and organic electronics. google.commdpi.com Patented methods describe the reaction of an aldehyde of the formula R₃CHO with heterocyclic monomers to create electroactive polymers, providing a framework where this compound could theoretically be incorporated as the R₃CHO component to modulate polymer properties. google.com

Catalytic Roles and Substrate in Catalytic Systems

Beyond its role as a building block for materials, this compound is a versatile substrate in various catalytic reactions, participating in transformations that are fundamental to modern organic synthesis.

Substrate in Homogeneous and Heterogeneous Catalysis (e.g., in pyranopyrazole derivatives synthesis, benzoxazoles)

This compound functions as a key electrophilic substrate in multicomponent reactions (MCRs) to synthesize complex heterocyclic scaffolds like pyranopyrazoles and benzoxazoles. These reactions can be driven by both homogeneous and heterogeneous catalysts. thieme-connect.comresearchgate.net Homogeneous catalysts exist in the same phase as the reactants, offering high interaction levels, while heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture), which facilitates easier separation and recycling. thieme-connect.comacs.org

Pyranopyrazole Synthesis: Pyrano[2,3-c]pyrazoles are a class of compounds with significant biological activities. mdpi.com Their synthesis is often achieved through a one-pot, four-component reaction involving hydrazine, a β-ketoester (like ethyl acetoacetate), malononitrile, and an aromatic aldehyde such as this compound. organic-chemistry.orgorgsyn.orgdalalinstitute.com In this process, the aldehyde is a critical component that incorporates its substituted phenyl ring into the final heterocyclic product. A variety of catalysts have been employed to facilitate this transformation, demonstrating the versatility of aldehydes as substrates under different catalytic conditions.

Table 1: Catalytic Systems for Pyranopyrazole Synthesis Using Aldehydes This table is representative of catalysts used for the general synthesis of pyranopyrazoles from various aldehydes.

| Catalyst Type | Catalyst Example | Phase | Solvent/Conditions | Reference(s) |

|---|---|---|---|---|

| Nanocomposite | Porous Carbon/Fe₃O₄ | Heterogeneous | Solvent-free, 100 °C | organic-chemistry.org |

| Organocatalyst | Potassium Phthalimide (PPI) | Homogeneous | Ethanol, Reflux | royalsocietypublishing.org |

| Lewis Acid | SnO₂ Quantum Dots | Heterogeneous | H₂O/Ethanol | dalalinstitute.com |

| Brønsted Acid | Boric Acid | Homogeneous | Water, 80 °C | organic-chemistry.org |